N,N-Dipropylhypochlorous amide
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Overview
Description
N,N-Dipropylhypochlorous amide is a chemical compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has two propyl groups attached to the nitrogen atom, making it a secondary amide. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropylhypochlorous amide can be achieved through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl chloride with dipropylamine.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles in the presence of a base like sodium hydroxide, followed by the reaction with dipropylamine.
Use of Dehydrating Agents: Dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond between a carboxylic acid and dipropylamine.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylhypochlorous amide undergoes several types of chemical reactions:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form the corresponding carboxylic acid and dipropylamine.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carboxylic acid and dipropylamine.
Reduction: Corresponding amine.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dipropylhypochlorous amide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMA): Used in similar applications as DMF but with different solvent properties.
Uniqueness
N,N-Dipropylhypochlorous amide is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other amides. Its dipropyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specialized applications .
Properties
CAS No. |
5775-34-8 |
---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
N-chloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |
InChI Key |
ZLARYUDVCNJSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)Cl |
Origin of Product |
United States |
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